Cas no 472-80-0 (3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (3E)-)

3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (3E)- structure
472-80-0 structure
Product Name:3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (3E)-
CAS No:472-80-0
MF:C13H22O
MW:194.313184261322
CID:1523558
PubChem ID:5373729
Update Time:2025-04-21

3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (3E)- Chemical and Physical Properties

Names and Identifiers

    • 3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (3E)-
    • (E)-4-(2,6,6-trimethylcyclohex-1-enyl)-3-buten-2-ol
    • CS-0336379
    • beta-Ionol, (E)-
    • (3E)-4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-ol #
    • Ionol,beta
    • SCHEMBL891562
    • (E)-beta-ionol
    • (E)-4-(2,6,6-trimethylcyclohex-1-enyl)but-3-en-2-ol
    • UNII-HTL4B7G3HH
    • Trans-beta-ionol
    • beta-Ionol, analytical standard
    • (+/-)-Trans-beta-I(Eonol
    • TRANS-.BETA.-IONOL
    • .BETA.-IONOL [FHFI]
    • (3E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-ol
    • EINECS 244-735-7
    • AKOS027320412
    • 3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (E)-
    • HTL4B7G3HH
    • 73952-68-8
    • 4-(2,6,6-trimethyl-cyclohex-1-enyl)-but-3-en-2-ol
    • 472-80-0
    • FEMA No. 3625
    • (E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol
    • CHEBI:191586
    • beta-Ionol, technical, >=90% (GC)
    • 22029-76-1
    • 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-ol
    • 3-Buten-2-ol,4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
    • beta-lonol
    • AI3-25084
    • .BETA.-IONOL, (E)-
    • 4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-ol
    • 2-Hydroxy-beta-ionone
    • .beta. Ionol
    • beta-Ionol
    • Ionol, beta-
    • .BETA.-IONOL
    • But-3-en-2-ol, 4-(2,6,6-trimethyl-1-cyclohexenyl)-
    • 4-(2,6,6-Trimethyl-1-cyclohexenyl)-3-buten-2-ol
    • (+/-)-TRANS-.BETA.-IONOL
    • 3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
    • Q27280092
    • 4-(2,6,6-Trimethyl-1-cyclohexenyl)-But-3-en-2-ol
    • b-Ionol
    • EINECS 277-648-8
    • STL560972
    • MDL: MFCD00036597
    • Inchi: 1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8,11,14H,5-6,9H2,1-4H3/b8-7+
    • InChI Key: CNOPDZWOYFOHGN-BQYQJAHWSA-N
    • SMILES: OC(C)/C=C/C1=C(C)CCCC1(C)C

Computed Properties

  • Exact Mass: 194.16716
  • Monoisotopic Mass: 194.167065321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23
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